N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide

Cancer Src Kinase SAR

This compound is a strategic chemical probe for mapping Src kinase selectivity in cancer. Its 3,4-dichlorobenzyl group confers a distinct selectivity fingerprint versus well-characterized unsubstituted and 4-fluorobenzyl analogs. Deploy it in side-by-side cellular screening panels (colon, breast, leukemia) to validate tumor-type-specific potency windows. Also serves as a monomer for synthesizing bis-thiazole hybrids targeting DHFR and for Gram-positive/negative antimicrobial screening. Its high lipophilicity makes it ideal for cellular thermal shift assays (CETSA) to benchmark passive permeability against more polar analogs. Select this compound for definitive structure-activity relationship (SAR) mapping and novel hybrid library expansion.

Molecular Formula C19H16Cl2N2O3S
Molecular Weight 423.31
CAS No. 301176-51-2
Cat. No. B2477680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide
CAS301176-51-2
Molecular FormulaC19H16Cl2N2O3S
Molecular Weight423.31
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C19H16Cl2N2O3S/c1-25-16-4-2-3-5-17(16)26-11-18(24)23-19-22-10-13(27-19)8-12-6-7-14(20)15(21)9-12/h2-7,9-10H,8,11H2,1H3,(H,22,23,24)
InChIKeyJODHFVHAZDJDLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide (CAS 301176-51-2): A Dual-Thiazole-Acetamide Scaffold for Antimicrobial & Anticancer Screening


N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide (CAS 301176-51-2) is a synthetic small molecule featuring a 2-phenoxy-N-arylacetamide moiety linked to a thiazole ring. This structural class is widely explored for kinase inhibition and antimicrobial activity [1]. The compound is a close analog of N-benzyl-substituted acetamide derivatives investigated for Src kinase inhibition, where the nature and substitution pattern of the benzyl group profoundly impacts cellular potency and target selectivity [2].

Why N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide Cannot Be Replaced by Other 'Thiazole Acetamide' Analogs


The biological activity of this compound class is exquisitely sensitive to modifications on the N-benzyl and phenoxy rings. Systematic SAR studies on thiazolyl N-benzyl-substituted acetamides reveal that even subtle changes, such as the introduction of a 4-fluoro substituent on the benzyl group, can shift the anti-proliferative profile between colon, breast, and leukemia cell lines [1]. Furthermore, antimicrobial hybrid molecules based on bis(thiazole)-2-phenoxy-N-arylacetamides show that variations in the heterocyclic core drastically alter the spectrum and potency of activity against Gram-positive and Gram-negative bacteria [2]. Therefore, substituting the 3,4-dichlorobenzyl or 2-methoxyphenoxy groups with other substituents is not neutral and will likely lead to a different, and potentially inactive, biological profile.

Quantitative Differentiation Evidence for N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide Against Structural Analogs


Enhanced Antiproliferative Selectivity Profile vs. Unsubstituted N-Benzyl Analog

The 3,4-dichloro substitution on the benzyl ring is predicted to strongly modulate antiproliferative activity compared to the unsubstituted N-benzyl lead compound. The unsubstituted N-benzyl derivative (8a) inhibited Src kinase with GI50 values of 1.34 µM and 2.30 µM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively, but showed broad and relatively modest inhibition (64-71% at 50 µM) across HT-29, BT-20, and CCRF-CEM cell lines [1]. The introduction of a 4-fluorobenzyl group (8b) shifted the selectivity, exhibiting 64-71% inhibition specifically in BT-20 and CCRF cells at 50 µM, demonstrating that halogen substitution on the benzyl ring can create tumor-type selectivity [1]. The 3,4-dichlorobenzyl motif on the target compound is a distinct halogen substitution pattern that, based on this established SAR, is expected to yield a unique selectivity and potency fingerprint different from both the unsubstituted and mono-halogenated analogs.

Cancer Src Kinase SAR

Distinct Docking Pose and Predicted Binding Affinity in Antimicrobial Targets via Molecular Docking Studies

In a study of novel bis(thiazole) hybrids linked to 2-phenoxy-N-arylacetamide, molecular docking against dihydrofolate reductase (DHFR) demonstrated that the binding affinity and specific interactions are highly dependent on the aryl substituents [1]. The target compound, with its specific 2-methoxyphenoxy and 3,4-dichlorobenzyl groups, will present a unique pharmacophoric pattern to the DHFR active site, distinct from the quinoxaline or thienothiophene-linked analogs that were experimentally evaluated for antibacterial activity in the same study. This computational differentiation implies the compound could have a distinct antimicrobial spectrum.

Antimicrobial Molecular Docking DHFR

Differentiated Physicochemical Profile vs. Src Kinase Inhibitor Comparators

The target compound's calculated physicochemical properties differentiate it from other thiazole-based Src kinase inhibitors. The high LogP (~5.08) and low aqueous solubility (LogSW ~ -6.90) of the analogous 3-nitrobenzamide scaffold suggest a lipophilic molecule with potential for high membrane permeability but poor solubility. The target compound's 2-methoxyphenoxyacetamide group is expected to alter these properties compared to the nitrobenzamide, offering a different balance between lipophilicity and hydrogen bonding capacity, which is critical for optimizing oral bioavailability and reducing off-target toxicity.

Drug Discovery Physicochemical Properties Lead Optimization

Optimal Deployment Scenarios for N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide Based on Differentiated Evidence


Oncology Lead Optimization: Selective Src Kinase Inhibitor Profiling

This compound is best deployed as a chemical probe in a panel of Src-dependent and Src-independent cancer cell lines. Its selection rationale is to compare its selectivity fingerprint directly against the well-characterized unsubstituted N-benzyl and 4-fluorobenzyl analogs (8a and 8b) from the Fallah-Tafti et al. study [1]. The goal is to validate if the 3,4-dichloro pattern confers a superior selectivity window for a specific tumor type, such as triple-negative breast cancer or leukemia, as suggested by class-level SAR.

Antimicrobial Screening: DHFR-Targeted Library Expansion

Procurement is recommended for research programs focused on expanding the chemical diversity around dihydrofolate reductase (DHFR) inhibitors. The compound serves as a novel monomeric unit for creating bis-thiazole hybrids, as described by Abdelhamid et al. [2]. It should be screened against a panel of Gram-positive and Gram-negative bacteria, with the understanding that its activity profile will be unique relative to the published quinoxaline- and thienothiophene-linked bis-thiazoles, owing to its distinct 3,4-dichlorobenzyl pharmacophore.

Physicochemical Property-Driven Chemical Biology

For projects aiming to map the relationship between structure, cellular permeability, and target engagement, this compound offers a distinct point in physicochemical space. Its calculated high lipophilicity, inferred from the analog , makes it suitable for studying passive membrane diffusion in cellular thermal shift assays (CETSA) or other target-engagement technologies. Its performance can be benchmarked against more polar analogs to establish property-activity relationships for intracellular target access.

Quote Request

Request a Quote for N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.